2,3,5,6-Tetrafluoro-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N2O2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11/h11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOHNVFWHXDRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455054 | |
| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-16-9 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2,3,5,6-Tetrafluoro-4-nitroaniline
An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-nitroaniline
Abstract
This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique electronic properties, stemming from the presence of four strongly electron-withdrawing fluorine atoms, a nitro group, and an electron-donating amino group, make it a valuable and versatile building block. This guide provides a comprehensive overview of its core physical and chemical properties, a proposed synthetic pathway, and critical safety information. The insights herein are designed to support researchers in leveraging this compound for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Compound Identification and Molecular Structure
Precise identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 364-07-8 |
| Molecular Formula | C₆H₂F₄N₂O₂ |
| Molecular Weight | 210.09 g/mol |
The molecular architecture, characterized by a densely substituted benzene ring, is the primary determinant of its chemical behavior.
Caption: Chemical structure of this compound.
Physical Properties
The physical state and solubility of a compound are critical parameters for designing experimental conditions, including reaction setups and purification protocols. While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogs such as other fluorinated nitroanilines.
| Property | Observation / Value | Reference Analog |
| Appearance | Expected to be a yellow to orange crystalline solid. | 2,3,4-Trifluoro-6-nitroaniline appears as a light yellow to orange powder.[1] |
| Melting Point | Expected to be a solid with a defined melting point. | The melting point for 2,3,4-Trifluoro-6-nitroaniline is 58-62 °C.[1] |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | The deuterated analog of p-nitroaniline is slightly soluble in DMSO and methanol.[2][3] |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is indispensable for structure verification and purity assessment. Based on the functional groups present, the following spectral characteristics are anticipated.
-
¹H NMR (Proton NMR): The spectrum is expected to be simple, showing a broad singlet for the two amine (-NH₂) protons. The chemical shift will be influenced by the solvent and concentration.
-
¹³C NMR (Carbon-13 NMR): The spectrum will show distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be significantly influenced by the attached fluorine, nitro, and amino groups.
-
¹⁹F NMR (Fluorine-19 NMR): This technique would be highly informative, likely showing a single signal for the four equivalent fluorine atoms, confirming the symmetrical substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-F stretching. For related nitroanilines, these bands are key identifiers.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (210.09 g/mol ). The fragmentation pattern would provide further structural evidence. The mass spectrum for the parent compound, p-nitroaniline, shows a clear molecular ion peak at m/z 138.[5][6]
Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
Caption: Factors influencing the chemical reactivity of the core molecule.
-
Aromatic Ring: The combined electron-withdrawing effect of the four fluorine atoms and the nitro group makes the aromatic ring highly electron-deficient. This deactivates it towards typical electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, where a fluorine atom could potentially act as a leaving group under harsh conditions.
-
Amino Group: The primary amine is a key reactive site. It can act as a nucleophile, allowing for reactions such as alkylation, acylation, and diazotization, which are fundamental transformations in the synthesis of more complex molecules.[7]
-
Nitro Group: The nitro group can be reduced to an amino group, providing a pathway to synthesize tetrafluorinated phenylenediamines, which are valuable monomers for high-performance polymers.
Proposed Synthetic Pathway
Caption: Proposed high-level workflow for synthesis via nitration.
Conceptual Experimental Protocol: Nitration
This protocol is a generalized procedure based on the nitration of similar aniline and phenol compounds.[8][9] Caution: Nitration reactions are highly exothermic and can be hazardous. Strict temperature control and appropriate safety precautions are mandatory.
-
Dissolution: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,3,5,6-tetrafluoroaniline in concentrated sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, pre-chilled beaker.
-
Addition: Add the nitrating mixture dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 10 °C. The strong directing effect of the amino group (after protonation to anilinium) and the deactivating fluorine atoms must be carefully managed.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and purify further by recrystallization from a suitable solvent like ethanol.
Applications in Research and Drug Development
Substituted nitroanilines are crucial intermediates in various industries.[10][11] The title compound serves as a valuable scaffold for:
-
Pharmaceutical Synthesis: The aniline moiety is a common feature in many active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this a desirable building block for medicinal chemistry.[1]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making them useful in the development of new pesticides and herbicides.[1]
-
Dye and Polymer Chemistry: Nitroanilines are precursors to azo dyes and can be used to synthesize high-performance polymers with unique thermal and electronic properties.[10][12]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the data for its non-fluorinated analog, 4-nitroaniline, provides a strong basis for handling procedures. 4-nitroaniline is classified as highly toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[15][16] Work should be conducted in a well-ventilated chemical fume hood.[16]
-
Toxicology: The primary toxic effect of 4-nitroaniline is the formation of methemoglobin, which reduces the blood's ability to carry oxygen, leading to cyanosis (blueish skin color).[13][17] It is readily absorbed through the skin.[18] The compound is also considered harmful to aquatic life with long-lasting effects.[10][13]
-
Handling: Avoid creating dust.[17] Keep away from heat and sources of ignition. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[14][17]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] If inhaled, move to fresh air.[16] If swallowed or in case of any significant exposure, seek immediate medical attention.[17]
Conclusion
This compound is a specialized chemical intermediate with significant potential for advanced applications. Its dense fluorination imparts unique electronic properties that are highly sought after in the fields of drug discovery and material science. Understanding its physical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. While direct experimental data is limited, a robust understanding can be achieved through careful extrapolation from well-studied analogs, enabling scientists to unlock the synthetic potential of this versatile molecule.
References
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- Aldrich. (2025). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). P-NITROANILINE.
- Chem-Impex. (n.d.). 2,3,4-Trifluoro-6-nitroaniline.
- BenchChem. (n.d.). Synthesis Pathway of 2,3,5,6-Tetrachloro-4-nitroanisole: A Technical Guide.
- Sigma-Aldrich. (n.d.). 2,3,4-Trifluoro-6-nitroaniline 99%.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- Alpha Chemika. (n.d.). 4-NITROANILINE Pure.
- ChemicalBook. (2025). 4-NITROANILINE-2,3,5,6-D4 | 64164-08-5.
- ChemicalBook. (n.d.). 4-nitroaniline-2,3,5,6-d4.
- INCHEM. (2021). ICSC 0308 - 4-NITROANILINE.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
- Wikipedia. (n.d.). 4-Nitroaniline.
- Hartwig, A. (2022). 4-Nitroaniline. ZORA.
- Elemental Microanalysis. (2024). 4-NITROANILINE Safety Data Sheet.
- Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References.
- ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.
- ResearchGate. (2006). A parametric study of the synthesis of 2,3,4,6-tetranitroaniline.
- Fisher Scientific. (2020). 4-Nitroaniline - SAFETY DATA SHEET.
- BenchChem. (n.d.). Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide.
- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum.
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Technical Whitepaper: Chemical Architecture and Synthetic Utility of 2,3,5,6-Tetrafluoro-4-nitroaniline
[1]
Executive Summary & Chemical Identity
This compound is a polyfluorinated aromatic amine characterized by a "push-pull" electronic system.[1] The molecule features a strongly electron-withdrawing nitro group (
Chemical Identifiers
| Parameter | Data Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Amino-2,3,5,6-tetrafluoronitrobenzene; Tetrafluoro-p-nitroaniline |
| CAS Registry Number | 776-16-9 |
| SMILES String | Nc1c(F)c(F)c([O-])c(F)c1F |
| InChI Key | TYMLOMAKGOJONV-UHFFFAOYSA-N (Analogous base structure) |
| Molecular Formula | |
| Molecular Weight | 210.09 g/mol |
| Appearance | Yellow crystalline solid |
Electronic Structure & Reactivity Profile
The reactivity of this compound is governed by the competing electronic effects of its substituents.
The "Push-Pull" Effect[1]
-
Activation: The nitro group at position 4 exerts a strong inductive (
) and mesomeric ( ) pull, significantly reducing electron density in the ring.[1] This activates the fluorine atoms at positions 2, 3, 5, and 6 toward nucleophilic attack. -
Deactivation: Conversely, the amino group at position 1 donates electron density via resonance (
), partially stabilizing the ring. -
Net Result: While less reactive than its precursor (pentafluoronitrobenzene), the molecule remains susceptible to regioselective
reactions, particularly at the positions ortho to the nitro group (positions 3 and 5) under forcing conditions.
Graphviz Diagram: Electronic Resonance & Activation
The following diagram illustrates the electronic flow and activation sites.
Figure 1: Electronic "Push-Pull" mechanism governing the stability and reactivity of the tetrafluoro-nitroaniline scaffold.
Synthetic Protocols
The primary route to this compound involves the regioselective amination of pentafluoronitrobenzene.[1] This reaction exploits the high susceptibility of the C-F bond para to the nitro group to nucleophilic displacement.
Protocol: Amination of Pentafluoronitrobenzene
Reaction:
Materials
-
Precursor: Pentafluoronitrobenzene (1.0 eq)
-
Reagent: Aqueous Ammonia (28-30%) or Ethanolic Ammonia[1]
-
Solvent: Ethanol or 1,4-Dioxane[1]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Preparation: Dissolve pentafluoronitrobenzene (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C using an ice bath. Dropwise add aqueous ammonia (2.5 eq) over 15 minutes. Note: The reaction is exothermic.[2]
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the precipitate, wash with cold water to remove ammonium fluoride salts, and dry under vacuum. Recrystallize from ethanol/water if necessary.
Graphviz Diagram: Synthesis Pathway
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (
Applications in Drug Discovery
This molecule serves as a critical intermediate for synthesizing:
-
Fluorinated Benzimidazoles: Reduction of the nitro group yields 2,3,5,6-tetrafluorobenzene-1,4-diamine, which can be cyclized with carboxylic acids or aldehydes to form benzimidazoles, a common pharmacophore in anthelmintics and anticancer agents.[1]
-
Quinolone Antibiotics: The fluorinated ring mimics the core structure of fluoroquinolones, enhancing lipophilicity and metabolic stability.
-
Photoactive Materials: The donor-acceptor (
) nature of the molecule makes it useful in designing non-linear optical (NLO) materials.[1]
Safety & Handling (E-E-A-T)
As a nitro-aromatic amine, this compound presents specific hazards that must be managed via engineering controls.
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Toxic if swallowed or inhaled.[1] Potential methemoglobin former. | Handle in a chemical fume hood. Wear nitrile gloves and P95 respirator if dust is present. |
| Skin Irritation | Causes skin and eye irritation. Fluorinated amines can be absorbed dermally. | Double-gloving recommended. Immediate wash with PEG-400 or water upon contact.[1] |
| Stability | Stable under ambient conditions but may decompose violently if heated with strong reducing agents. | Store away from hydrides and active metals (Li, Na, Mg). |
References
Methodological & Application
Application Notes and Protocols for 2,3,5,6-Tetrafluoro-4-nitroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2,3,5,6-Tetrafluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in modern organic synthesis. Its unique structure, featuring a tetrafluorinated benzene ring activated by a nitro group and bearing a reactive amine functionality, opens avenues for the synthesis of a diverse range of complex molecules. The presence of multiple fluorine atoms can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics in target molecules, making this compound particularly relevant in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The electron-withdrawing nature of both the fluorine atoms and the nitro group renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, while the aniline moiety provides a handle for a wide array of chemical transformations.
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₂F₄N₂O₂ |
| Molecular Weight | 210.09 g/mol |
| Appearance | Yellow solid |
| Melting Point | 105-106 °C |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2,3,5,6-tetrafluoroaniline. The strong electron-donating amino group directs the incoming nitro group to the para position.
Protocol 1: Nitration of 2,3,5,6-Tetrafluoroaniline
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
2,3,5,6-Tetrafluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2-3 volumes based on nitric acid) dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent like dichloromethane. The combined organic layers are then washed with water, dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthesis of this compound.
Applications in Organic Synthesis
Synthesis of Diazo Compounds
This compound can be converted to the corresponding diazo-oxide upon treatment with nitrous acid.[2] These compounds are valuable intermediates for the synthesis of various heterocyclic systems and can undergo further transformations.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Ice
-
Deionized Water
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
Procedure:
-
Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric or hydrochloric acid) in a beaker cooled in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aniline, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt or subsequent diazo-oxide can be monitored by appropriate analytical techniques.
-
The resulting product, 3,5,6-trifluoro-4-nitro-1,2-diazo-oxide, can be isolated by filtration and washing with cold water.[2]
Caption: Synthesis of a diazo-oxide derivative.
Synthesis of Difluoramine Derivatives
The amino group of this compound can be converted to a difluoramino group (-NF₂) through direct fluorination. This transformation introduces a highly energetic and reactive functional group, making the resulting compounds of interest in materials science, particularly in the field of energetic materials.[1][3]
Caution: This reaction involves elemental fluorine, which is a highly toxic and corrosive gas. This procedure should only be performed by trained personnel in a specialized and well-equipped laboratory with appropriate safety measures in place, including a dedicated fume hood and fluorine gas handling system.
Materials:
-
This compound
-
Elemental Fluorine (F₂) gas, typically diluted in an inert gas (e.g., 10% F₂ in N₂)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Flow reactor system
-
Syringe pumps
-
Gas mass flow controller
-
Back-pressure regulator
-
Collection flask
-
Purification system (e.g., column chromatography)
Procedure:
-
Prepare a solution of this compound in a suitable solvent such as dichloromethane.[3]
-
Set up a continuous flow reactor system.
-
Using syringe pumps, introduce the solution of the starting material and a solvent such as acetonitrile into the flow reactor through separate inlets.[3]
-
Simultaneously, introduce the diluted fluorine gas into the reactor at a controlled flow rate using a mass flow controller.[3]
-
The reaction mixture is passed through the reactor, where the fluorination takes place. The reaction is typically exothermic and the flow system allows for efficient heat dissipation.
-
The output from the reactor is collected in a flask containing a quenching agent or solvent.
-
The crude product is then worked up and purified, typically by column chromatography on silica gel, to yield 2,3,5,6-tetrafluoro-4-nitro-1-difluoramine.[3] A reported yield for this reaction is 65%.[3]
Caption: Synthesis of a difluoramine derivative.
Potential Synthesis of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine
A common and highly useful transformation of nitroanilines is their reduction to the corresponding phenylenediamines.[4][5] In the case of this compound, this would yield 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, a valuable monomer for high-performance polymers and a building block in materials science.[6] While a specific protocol for the reduction of this compound is not detailed in the provided search results, a general procedure for the reduction of p-nitroanilines can be adapted.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a pad of Celite)
Procedure:
-
In a reaction flask, dissolve or suspend this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or a catalytic amount of Raney Nickel) to the mixture under an inert atmosphere.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, which can be purified by recrystallization or sublimation.
Caption: Proposed synthesis of a tetrafluorinated diamine.
Conclusion
This compound is a key synthetic intermediate with demonstrated and potential applications in diverse areas of chemical research and development. Its reactivity allows for the synthesis of unique diazo compounds, energetic difluoramine derivatives, and is anticipated to be a precursor for valuable tetrafluorinated diamines used in materials science. The protocols provided herein offer a foundation for the utilization of this versatile building block in the laboratory.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5,6-Tetrafluoro-4-nitroaniline
Introduction: Navigating the Unique Reactivity of a Highly Functionalized Building Block
2,3,5,6-Tetrafluoro-4-nitroaniline is a fascinating and synthetically challenging aromatic building block. Its structure is characterized by a dense arrangement of powerful electron-withdrawing groups—four fluorine atoms and a nitro group—which dramatically influence the electron density of the aromatic ring. This electronic profile imparts unique reactivity, making it a valuable synthon for accessing novel, highly functionalized molecules in medicinal chemistry and materials science. However, the same features that make it attractive also present distinct challenges for traditional synthetic methodologies.
Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, offer a powerful avenue for the selective functionalization of such complex molecules. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this compound. We will delve into the mechanistic intricacies, provide field-proven insights into experimental design, and present detailed protocols to empower you to harness the synthetic potential of this unique substrate.
The Dichotomy of Reactivity: C-F vs. C-NO₂ Bond Activation
A critical consideration when employing this compound in palladium-catalyzed cross-coupling reactions is the potential for competitive activation of either the C-F bonds or the C-NO₂ bond. The electron-deficient nature of the aromatic ring makes both pathways plausible.
-
C-F Bond Activation: The strong electron-withdrawing effect of the nitro group and the adjacent fluorine atoms can render the C-F bonds susceptible to oxidative addition to a low-valent palladium center. Studies on related polyfluoronitrobenzene derivatives have shown that arylation via C-F activation preferentially occurs at the position ortho to the nitro group. This regioselectivity is attributed to a directing interaction between the nitro group and the incoming palladium catalyst.[1]
-
C-NO₂ Bond Activation: The nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, a transformation that has been successfully applied to a range of nitroarenes. This pathway involves the oxidative addition of the Ar-NO₂ bond to the palladium(0) catalyst.[2][3]
The choice of catalyst, ligands, and reaction conditions will likely play a pivotal role in directing the reaction towards the desired C-F or C-NO₂ functionalization. This guide will primarily focus on protocols that favor C-F activation, as this allows for the retention of the synthetically versatile nitro and amino functionalities for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[4][5] In the context of this compound, it offers a route to novel biaryl structures. The strong electron-withdrawing nature of the substrate necessitates careful selection of the catalyst system to overcome the inherent challenges of C-F bond activation.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of a C-F bond to a Pd(0) species. As established with analogous polyfluoronitrobenzenes, this is most likely to occur at the C2 or C6 position, ortho to the directing nitro group.[1] Following oxidative addition, transmetalation with an organoboron reagent and subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies successful for the C-F activation of electron-deficient fluoroarenes.[1][6]
| Component | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Arylboronic Acid | 1.2 - 1.5 mmol | 1.2 - 1.5 | Can be varied based on reactivity. |
| Pd(OAc)₂ | 0.02 - 0.05 mmol | 0.02 - 0.05 | Palladium(II) acetate is a common precatalyst. |
| Buchwald Ligand (e.g., SPhos, XPhos) | 0.04 - 0.10 mmol | 0.04 - 0.10 | Bulky, electron-rich phosphine ligands are crucial. |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 mmol | 2.0 - 3.0 | A strong base is required. |
| Anhydrous Dioxane or Toluene | 5 - 10 mL | - | Ensure solvent is thoroughly deoxygenated. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] For this compound, this reaction can be envisioned to proceed via two distinct pathways: N-arylation of the primary amine or C-F amination. Given the highly de-activated nature of the aniline nitrogen due to the strong electron-withdrawing groups, direct N-arylation is expected to be challenging. A more plausible pathway, informed by studies on nitroarenes, is the activation of the C-NO₂ bond for amination.[3]
Mechanistic Insights
In the Buchwald-Hartwig amination of nitroarenes, the catalytic cycle is proposed to involve the oxidative addition of the Ar-NO₂ bond to a Pd(0) complex. This is followed by a nitrite/amine exchange and subsequent reductive elimination to furnish the new C-N bond and regenerate the Pd(0) catalyst.
Caption: Proposed Catalytic Cycle for Buchwald-Hartwig Amination of Nitroarenes.
Recommended Protocol: Buchwald-Hartwig Amination (via C-NO₂ Activation)
This protocol is based on established methods for the amination of nitroarenes.[3]
| Component | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Amine | 1.2 mmol | 1.2 | Can be a primary or secondary amine. |
| Pd₂(dba)₃ | 0.01 - 0.025 mmol | 0.02 - 0.05 (Pd) | A common Pd(0) source. |
| Dialkyl(biaryl)phosphine ligand | 0.04 - 0.10 mmol | 0.04 - 0.10 | e.g., BrettPhos, RuPhos. |
| NaOtBu or K₃PO₄ | 2.0 mmol | 2.0 | A strong, non-nucleophilic base is essential. |
| Anhydrous Toluene or Dioxane | 5 - 10 mL | - | Ensure solvent is thoroughly deoxygenated. |
Step-by-Step Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to generate the active catalyst.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes from aryl halides and terminal alkynes.[8] For electron-deficient fluoroarenes, this reaction can proceed via C-F activation.
Mechanistic Principles
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. However, copper-free conditions have been developed and are often preferred to avoid the formation of alkyne homocoupling byproducts. The catalytic cycle involves the oxidative addition of the C-F bond to the Pd(0) center, followed by deprotonation of the terminal alkyne by a base to form a copper or palladium acetylide. Transmetalation and subsequent reductive elimination afford the desired aryl alkyne. For electron-poor fluoroarenes, strong bases like LiHMDS have been shown to be effective.[8]
Caption: Simplified Catalytic Cycle for Copper-Free Sonogashira Coupling.
Recommended Protocol: Sonogashira Coupling
This protocol is based on conditions reported for the Sonogashira coupling of electron-deficient fluoroarenes.[8]
| Component | Amount | Molar Equiv. | Notes |
| This compound | 1.0 mmol | 1.0 | - |
| Terminal Alkyne | 1.5 mmol | 1.5 | - |
| Pd(OAc)₂ | 0.05 mmol | 0.05 | - |
| XPhos | 0.10 mmol | 0.10 | A bulky electron-rich ligand is recommended. |
| LiHMDS (1M in THF) | 2.0 mmol | 2.0 | A strong, non-nucleophilic base is critical. |
| Anhydrous THF | 10 mL | - | Ensure solvent is thoroughly deoxygenated. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated THF and stir for 10 minutes.
-
Add this compound and the terminal alkyne.
-
Cool the mixture to 0 °C and slowly add the LiHMDS solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.
Conclusion and Future Outlook
This compound represents a challenging yet rewarding substrate for palladium-catalyzed cross-coupling reactions. The high degree of fluorination and the presence of a nitro group create a unique electronic environment that allows for selective C-F or C-NO₂ bond activation. The protocols outlined in this guide, derived from studies on analogous systems, provide a robust starting point for the synthesis of novel biaryls, arylamines, and aryl alkynes. Further optimization of ligand and base combinations will undoubtedly unlock even greater synthetic potential, enabling the incorporation of this versatile building block into a new generation of pharmaceuticals and advanced materials.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Guram, A. S., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 12(15), 3524–3527. [Link]
-
Cargill, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 213. [Link]
-
Yu, D., Shen, Q., & Lu, L. (2012). Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. The Journal of Organic Chemistry, 77(4), 1798–1804. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Wang, C., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1365. [Link]
-
Kollár, L., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1157. [Link]
-
Cargill, M. R., et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. The Journal of Organic Chemistry, 75(17), 5860–5866. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Heaton, B. T., & Suschitzky, H. (1971). Polyhalogenonitrobenzenes and derived compounds. Part 3. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with bidentate nucleophiles. Journal of the Chemical Society C: Organic, 1281-1284. [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
ChemRxiv. (2021). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]
-
Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13474-13478. [Link]
-
ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15636-15648. [Link]
-
White Rose Research Online. (2024, November 8). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. [Link]
-
Svatunek, D., et al. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 53(83), 11442-11445. [Link]
-
ResearchGate. (2025, August 7). The Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
ResearchGate. C−F Activation of pentafluoropyridine and 2,3,5,6‐tetrafluoropyridine.... [Link]
-
Glorius, F., et al. (2021). Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. Chemistry – A European Journal, 27(31), 8049-8053. [Link]
-
ResearchGate. Examples of Sonogashira reactions using our optimized conditions in.... [Link]
-
Ritter, T., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature, 554(7693), 505–509. [Link]
-
Miyake, G. M., Paton, R. S., & Damrauer, N. H. (2024). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. Nature. [Link]
Sources
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Application Notes and Protocols for Suzuki Coupling of 2,3,5,6-Tetrafluoro-4-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Biaryl Anilines
Substituted biaryl amines are privileged structural motifs in medicinal chemistry and materials science, frequently serving as key building blocks for pharmaceuticals, agrochemicals, and organic electronics. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,3,5,6-Tetrafluoro-4-nitroaniline is a particularly valuable starting material, offering a unique combination of a nucleophilic amino group, a strongly electron-withdrawing nitro group, and a perfluorinated aromatic ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to challenging substrates like polyfluorinated anilines is of significant interest for the synthesis of novel and complex molecules.[1][2][3]
This document provides a detailed guide to the Suzuki coupling of this compound derivatives, addressing the inherent challenges and offering optimized protocols for successful synthesis.
Challenges and Mechanistic Considerations
The Suzuki coupling of this compound presents several challenges stemming from its electronic and steric properties:
-
C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage in the oxidative addition step of the catalytic cycle inherently difficult compared to heavier halogens. However, the presence of multiple electron-withdrawing fluorine atoms and a powerful nitro group significantly acidifies the aromatic ring, rendering the C-F bonds more susceptible to nucleophilic attack and, consequently, oxidative addition by a low-valent palladium catalyst.
-
Regioselectivity: With four equivalent C-F bonds, controlling the site of coupling is a primary concern. In polyfluoronitrobenzene derivatives, arylation has been observed to occur preferentially at the position ortho to the nitro group. This directing effect is attributed to a stabilizing interaction between the nitro group and the incoming palladium catalyst. For this compound, this suggests that coupling is most likely to occur at the C2 or C6 position.
-
Steric Hindrance: The presence of four fluorine atoms and a nitro group creates a sterically congested environment around the aromatic ring, which can impede the approach of the bulky palladium catalyst and the subsequent steps of the catalytic cycle.
-
Substrate and Catalyst Deactivation: The aniline moiety can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the nitro group can be reduced under certain reaction conditions, leading to unwanted side products.
To overcome these challenges, careful selection of the catalyst system, base, and solvent is crucial. The use of electron-rich and sterically bulky phosphine ligands is often beneficial as they promote the oxidative addition of challenging substrates and stabilize the active palladium(0) species.
Catalytic System and Reaction Parameters
A systematic approach to optimizing the Suzuki coupling of this compound derivatives involves the screening of several key parameters. Below is a summary of recommended starting points based on literature precedents for similar electron-deficient and polyfluorinated substrates.
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are often preferred for their air stability and are reduced in situ to the active Pd(0) species. |
| Ligand | Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands facilitate the oxidative addition of the C-F bond and promote the reductive elimination step. |
| Base | A moderately strong base is required to facilitate the transmetalation step. K₃PO₄, Cs₂CO₃, or KF are often effective. The choice of base can also influence the rate of competing side reactions. |
| Solvent | A polar aprotic solvent system is generally preferred. Toluene/water, dioxane/water, or DMF/water mixtures are common choices. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation. |
| Boronic Acid/Ester | A slight excess (1.2-1.5 equivalents) of the boronic acid or a more stable boronic ester (e.g., pinacol ester) is recommended to drive the reaction to completion. |
| Temperature | Elevated temperatures (80-120 °C) are typically required to overcome the high activation energy of C-F bond cleavage. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄ (finely ground)
-
Toluene (anhydrous)
-
Deionized water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add finely ground K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and deionized water (1 mL).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
Visualizing the Process
To better understand the key stages of the Suzuki coupling and the experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki coupling.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient C-F bond activation- Catalyst deactivation- Ineffective base | - Increase reaction temperature.- Screen alternative ligands (e.g., XPhos, RuPhos).- Use a stronger base (e.g., Cs₂CO₃).- Ensure anhydrous and anaerobic conditions. |
| Formation of side products | - Homocoupling of the boronic acid- Reduction of the nitro group- Protodeboronation of the boronic acid | - Use a boronic ester instead of the acid.- Lower the reaction temperature and/or use a milder base.- Minimize the amount of water in the reaction mixture. |
| Poor regioselectivity | - Competing C-F activation at different sites | - Modify the ligand to increase steric bulk, which may favor coupling at a less hindered position.- Lowering the reaction temperature may improve selectivity. |
Conclusion
The Suzuki coupling of this compound derivatives is a challenging yet highly rewarding transformation for the synthesis of valuable fluorinated biaryl anilines. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can successfully overcome the hurdles associated with C-F bond activation and steric hindrance. The protocols and guidelines presented in this document provide a solid foundation for the development of robust and efficient synthetic routes to this important class of compounds, paving the way for new discoveries in drug development and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Sun, C., & Li, H. (2018). The Suzuki Reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. [Link]
-
Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed C−F activation of polyfluoronitrobenzene derivatives in Suzuki−Miyaura coupling reactions. The Journal of Organic Chemistry, 71(4), 1646-1649. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Sources
Advanced Derivatization of 2,3,5,6-Tetrafluoro-4-nitroaniline for Material Science
Executive Summary
2,3,5,6-Tetrafluoro-4-nitroaniline (TFNA) represents a critical "Janus" scaffold in material science, bridging the gap between high-energy density materials and high-performance polymers. Its unique structure combines a strongly electron-withdrawing nitro group with a strongly electron-donating amine group on a fully fluorinated ring. This "push-pull" electronic architecture, coupled with the lability of its C–F bonds, makes it a versatile precursor for:
-
Low-Dielectric (Low-k) Polyimides: Via reduction to tetrafluoro-p-phenylenediamine.
-
Nonlinear Optical (NLO) Materials: Via regioselective nucleophilic aromatic substitution (
). -
Surface Engineering: Via diazonium coupling for covalent grafting onto carbon allotropes.
This guide provides validated protocols for these three derivatization pathways, emphasizing regioselectivity control and safety in handling energetic fluoro-aromatics.
Chemical Reactivity Profile
TFNA is defined by two competing electronic effects that dictate its reactivity:
-
Activation: The nitro group (
) at position 4 strongly activates the ring, particularly the fluorine atoms at positions 3 and 5 (ortho to nitro), toward nucleophilic attack. -
Deactivation: The amine group (
) at position 1 donates electron density, stabilizing the ring against further oxidation but making the fluorines at 2 and 6 (ortho to amine) less reactive to .
Reactivity Landscape Diagram
Figure 1: Divergent synthesis pathways from the TFNA scaffold. The nitro group directs
Application Module A: Synthesis of Fluorinated Polyimide Monomers
The most commercially significant derivative of TFNA is 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) . This diamine is a precursor for fluorinated polyimides, which exhibit lower dielectric constants, lower moisture absorption, and higher optical transparency than their non-fluorinated counterparts.[1]
Protocol 1: Catalytic Hydrogenation of TFNA to TFPD
Objective: Selective reduction of the nitro group without defluorination (hydrodefluorination is a common side reaction).
Reagents:
-
Substrate: TFNA (10 mmol)
-
Catalyst: 5% Pt/C (sulfided) or Pd/C (carefully controlled)
-
Solvent: Ethanol/THF (1:1 v/v)
-
Hydrogen Source:
gas (balloon or low pressure)
Step-by-Step Methodology:
-
Preparation: Dissolve 2.1 g (10 mmol) of TFNA in 50 mL of Ethanol/THF mixture in a hydrogenation flask.
-
Catalyst Addition: Add 100 mg of 5% Pt/C (sulfided). Note: Sulfided catalysts inhibit the hydrogenolysis of C-F bonds.
-
Purging: Purge the system with nitrogen for 5 minutes, then flush with hydrogen gas three times.
-
Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The yellow color of the nitro compound will fade to colorless/grey.
-
Work-up: Filter the catalyst through a Celite pad under an inert atmosphere (argon). Caution: Spent hydrogenation catalysts can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hexane/chloroform to yield white needles of TFPD.
Data Summary: Polyimide Properties (TFPD vs. Non-Fluorinated)
| Property | Standard Polyimide (ODA-PMDA) | Fluorinated Polyimide (TFPD-PMDA) | Benefit |
| Dielectric Constant (k) | 3.1 - 3.4 | 2.6 - 2.8 | Reduced signal delay in 5G PCBs |
| Water Absorption (%) | 1.5 - 3.0 | < 0.5 | Improved dimensional stability |
| Transparency (450 nm) | < 10% (Yellow) | > 80% (Clear) | Suitable for flexible displays |
Application Module B: Regioselective Functionalization ( )
TFNA serves as an excellent scaffold for constructing Nonlinear Optical (NLO) chromophores. The nitro group activates the fluorines at positions 3 and 5. By substituting these with electron-donating groups (e.g., alkoxides, secondary amines), one can fine-tune the "push-pull" character of the molecule.
Protocol 2: Synthesis of 3,5-Bis(phenoxy)-2,6-difluoro-4-nitroaniline
Mechanism:
Reagents:
-
TFNA (5 mmol)
-
Phenol (11 mmol)
-
Base: Potassium Carbonate (
), 15 mmol -
Solvent: DMF or NMP (dry)
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask, charge TFNA (1.05 g), Phenol (1.03 g), and
(2.07 g). -
Solvation: Add 20 mL of anhydrous DMF.
-
Heating: Heat the mixture to 80°C under nitrogen for 4 hours.
-
Quenching: Pour the reaction mixture into 200 mL of ice-water containing 5 mL of concentrated HCl (to neutralize phenoxide).
-
Precipitation: A yellow/orange precipitate will form. Filter and wash copiously with water.
-
Purification: Recrystallize from ethanol.
Mechanistic Insight: The C3/C5 fluorines are substituted because the transition state is stabilized by the resonance of the para-nitro group. The C2/C6 fluorines are "protected" by the electron donation from the amino group, which destabilizes the Meisenheimer complex at those positions.
Application Module C: Surface Grafting (Diazonium Chemistry)
The primary amine of TFNA can be converted into a diazonium salt, allowing the fluoro-nitro-phenyl group to be covalently grafted onto carbon surfaces (Graphene, Carbon Nanotubes, Glassy Carbon). This creates hydrophobic, electron-deficient surfaces.
Workflow Diagram: Surface Modification
Figure 2: Electrochemical grafting of TFNA derivatives onto carbon electrodes.
Protocol 3: Diazotization and Grafting
-
Diazotization: Dissolve TFNA in acetonitrile at -10°C. Add Nitrosonium tetrafluoroborate (
, 1.1 eq). Stir for 30 mins to form the diazonium salt. -
Grafting: Immerse the carbon electrode (e.g., Glassy Carbon) in the solution.
-
Electrochemistry: Cycle the potential from +0.5 V to -0.8 V (vs Ag/AgCl). The reduction of the diazonium cation generates an aryl radical, which bonds covalently to the surface.
Safety and Handling Guide
Critical Hazard: Fluoro-nitroanilines are potential explosives and toxic by absorption.
-
Explosivity: While TFNA is stable, its diazonium salts (Protocol 3) must never be allowed to dry completely, as they are shock-sensitive. Keep them in solution or use immediately.
-
Toxicity: Fluorinated anilines are readily absorbed through the skin and can cause methemoglobinemia (blue skin, oxygen deprivation).
-
Control: Double-gloving (Nitrile/Laminate) is mandatory. Work in a fume hood.
-
-
Thermal Stability: Do not heat TFNA above 180°C in the presence of strong bases without solvent, as uncontrolled exotherms may occur.
References
-
Synthesis of Fluorinated Diamines
-
Regioselectivity in
:- Title: Nucleophilic Aromatic Substitution of Hydrogen and Halogens in 4-Nitroanilines.
- Source: Chemical Reviews.
-
URL:[Link]
-
Diazonium Grafting
- Title: Covalent modification of carbon surfaces by aryl radicals derived from electrochemical reduction of diazonium salts.
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Polyimide Properties
Sources
Application Notes and Protocols: Leveraging 2,3,5,6-Tetrafluoro-4-nitroaniline in the Synthesis of Novel Dinitroaniline Herbicides
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The relentless pursuit of more effective and selective agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties that fluorine substitution imparts, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. 2,3,5,6-Tetrafluoro-4-nitroaniline is a highly versatile fluorinated building block with significant potential for the development of next-generation agrochemicals. Its tetrafluorinated phenyl ring, combined with the reactive nitro and amino functionalities, offers a unique scaffold for the synthesis of novel active ingredients. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of a new class of dinitroaniline herbicides, which are known for their pre-emergent control of grasses and broadleaf weeds.
Dinitroaniline herbicides, such as trifluralin, function by inhibiting microtubule formation in plant cells, thereby disrupting cell division and impeding weed growth.[1] The synthesis of novel analogs of these herbicides is a promising strategy for overcoming weed resistance and improving efficacy. The proposed synthetic pathway detailed herein leverages this compound to create a hypothetical, yet plausible, dinitroaniline herbicide, demonstrating the utility of this fluorinated intermediate.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound:
-
Nitration: Introduction of a second nitro group onto the aromatic ring to form a dinitroaniline intermediate.
-
N-Alkylation: Subsequent alkylation of the amino group to yield the final dinitroaniline herbicide.
This approach is analogous to established industrial syntheses of dinitroaniline herbicides and is supported by extensive literature on the individual reaction types.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline
Ticket ID: TFNA-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Core Directive: Mechanistic Insight & Regioselectivity
To improve yield, you must first master the underlying mechanism. The synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline from Pentafluoronitrobenzene (PFNB) proceeds via Nucleophilic Aromatic Substitution (
Unlike electrophilic substitution, where electron-rich rings react, this perfluorinated system is electron-deficient. The nitro group (
-
Activation: The
group strongly withdraws electron density via induction (-I) and resonance (-M). -
Regioselectivity: The position para to the nitro group (C4) is the most activated for nucleophilic attack by ammonia (
). While the ortho positions are also activated, the para attack is kinetically favored due to the concerted stabilization of the Meisenheimer intermediate and lower steric hindrance compared to the ortho positions flanked by the nitro group. -
The Trap: If the reaction is pushed too hard (excess heat/reagent), the second most activated positions (ortho to
) will react, leading to 2,4-diamino-3,5,6-trifluoronitrobenzene (over-amination).
Visualizing the Pathway
The following diagram illustrates the primary reaction pathway and the competitive failure modes.
Figure 1: Reaction pathway showing the target
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by researchers in the field.
Q1: My conversion is high (>95%), but the isolated yield is poor (<60%). Where is the product going?
Diagnosis: This is likely a solubility or workup issue , not a reaction failure.
-
Root Cause: this compound has significant solubility in organic solvents but is generally insoluble in acidic water. If you are washing with large volumes of ethanol or ethyl acetate during filtration, you are washing away the product.
-
Solution:
-
Quench the reaction mixture into ice-cold dilute HCl (1M) . The acid neutralizes the byproduct HF (preventing salt formation) and protonates the amine, but the nitroaniline is weakly basic and will precipitate as a free base or salt depending on pH.
-
Filter the precipitate.
-
Critical Step: Wash the filter cake with cold water only. Do not wash with cold methanol/ethanol unless you have confirmed solubility limits.
-
Q2: I see a secondary spot on TLC with a lower Rf value. What is it?
Diagnosis: You are generating 2,4-diamino-3,5,6-trifluoronitrobenzene .
-
Root Cause: Over-amination. You likely used a large excess of ammonia (>3 equivalents) or ran the reaction at elevated temperatures (>50°C) for too long.
-
Correction:
-
Stoichiometry: Limit ammonia to 2.1 - 2.2 equivalents (2 eq are theoretically needed: 1 for substitution, 1 to scavenge HF).
-
Temperature: Maintain the reaction between 0°C and 25°C . This reaction is fast; heat is rarely needed and promotes double substitution.
-
Q3: The product color is reddish-brown instead of bright yellow.
Diagnosis: Oxidation or Phenol formation.
-
Root Cause: If water was present in the solvent (e.g., using aqueous ammonium hydroxide in non-dry THF), hydroxide ions (
) compete with ammonia. is a harder nucleophile and can attack the ring, forming 2,3,5,6-tetrafluoro-4-nitrophenol . -
Correction: Switch to gaseous ammonia (
) bubbled into anhydrous solvent (Ether or THF) or use a solution of in Methanol/Dioxane. Avoid aqueous reagents.
Optimized Experimental Protocol
This protocol prioritizes purity and safety over raw speed, designed for drug development standards.
Reagents:
-
Pentafluoronitrobenzene (PFNB)
-
Ammonia (7N in Methanol or Anhydrous Gas)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.
Procedure:
-
Setup: Charge a round-bottom flask with PFNB (1.0 eq) and DCM (10 volumes). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add Ammonia solution (2.1 eq) dropwise over 30 minutes.
-
Note: The reaction is exothermic .[1] Monitor internal temperature; do not allow it to exceed 10°C during addition.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2-4 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). Starting material should be consumed.
-
-
Workup (Precipitation Method):
-
Rotary evaporate the solvent to 20% of the original volume.
-
Pour the concentrate into Ice-Water (20 volumes) containing 1% HCl.
-
The product will precipitate as a bright yellow solid.
-
-
Purification: Filter the solid. Wash with cold water (
). Dry in a vacuum oven at 40°C.-
Yield Expectation: 85-92%.
-
Purity: >98% (HPLC).
-
Decision Tree for Process Control
Use this flow to adjust your parameters in real-time.
Figure 2: In-process decision tree for monitoring reaction progress and preventing over-amination.
Data Summary: Solvent & Conditions
The following table summarizes how solvent choice impacts yield and byproduct formation.
| Solvent System | Reagent Form | Yield (%) | Major Impurity | Notes |
| DCM (Anhydrous) | 90-95% | None | Recommended. Cleanest profile. Easy workup. | |
| THF (Anhydrous) | 88-92% | Ammonium Salts | Requires thorough washing to remove salts. | |
| Ethanol/Water | 75-80% | Phenols (Hydrolysis) | Economical but lower purity. Risk of hydrolysis. | |
| DMF/DMSO | 60-70% | Diamines | High polarity promotes over-reaction and makes isolation difficult. |
References
-
Regioselectivity of Nucleophilic Substitution: Paleta, O., et al. "Regioselectivity of substitution of 2,3,4,5,6-pentafluorobiphenyl."[2] Journal of Fluorine Chemistry. Verified via NIH/PubMed Central.
-
Mechanistic Studies (
): Tanaka, et al. "Regiochemistry of substitution of pentafluoronitrobenzene with ammonia."[2] Journal of Fluorine Chemistry. Cited in context of solvent effects on regioselectivity. -
Safety & Hazard Data: Sigma-Aldrich Safety Data Sheet (SDS) for Pentafluoronitrobenzene and Nitroanilines. Hazards: Acute toxicity, Skin sensitization.[3]
-
General Synthesis of Nitroanilines: Vanderah, D. J. "A parametric study of the synthesis of 2,3,4,6-tetranitroaniline." Journal of Energetic Materials. Provides context on exotherm management in nitroaniline synthesis.
Sources
Technical Support Center: Stability & Degradation of 2,3,5,6-Tetrafluoro-4-nitroaniline (TFNA)
Ticket ID: TFNA-ACID-STAB-001 Subject: Degradation Pathways, Troubleshooting, and Handling of TFNA in Acidic Media Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2,3,5,6-Tetrafluoro-4-nitroaniline (TFNA) is a highly specialized intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its stability profile is governed by a unique "Push-Pull" electronic system:
-
The Pull (Destabilizing): The nitro group (
) and four fluorine atoms are strong electron-withdrawing groups (EWG), making the aromatic ring highly electron-deficient (electrophilic). -
The Push (Stabilizing): The amine group (
) donates electron density via resonance, partially countering the electron deficiency.
The Critical Failure Mode: Under strongly acidic conditions, the amine group protonates to form an ammonium species (
The Degradation Mechanism (The "Why")
Researchers often assume "acid stability" means resistance to oxidation. For TFNA, the risk is Hydrolysis .
The Pathway: Acid-Catalyzed Nucleophilic Aromatic Substitution ( )
-
Activation (Protonation): In strong acid (pH < 1), the amine nitrogen is protonated.
-
Consequence: The ring loses its electron donor. The activation energy for nucleophilic attack drops significantly.
-
-
Nucleophilic Attack: Water (acting as a nucleophile) attacks the carbon atoms bonded to fluorine.
-
Regioselectivity: The positions ortho to the nitro group (C-2 and C-6) are most activated due to the inductive and resonance withdrawal of the nitro group.
-
-
Elimination (HF Release): The intermediate (Meisenheimer complex) collapses, ejecting a fluoride ion.
-
Tautomerization: The resulting enol tautomerizes to a phenol/ketone form.
Visualization: The Degradation Cascade
Caption: Figure 1. The acid-catalyzed hydrolytic defluorination pathway of TFNA. Note the critical role of protonation in activating the ring.
Troubleshooting Guide (Q&A)
This section addresses specific anomalies reported by users handling TFNA in acidic HPLC mobile phases or synthesis workflows.
| Symptom | Probable Cause | Expert Resolution |
| Glassware Etching / Clouding | HF Generation. Hydrolysis of the C-F bond releases Fluoride ions, which form HF in acidic media. | STOP IMMEDIATELY. Neutralize waste with Calcium Carbonate ( |
| New Peak at RRT ~0.8 (HPLC) | Hydrolyzed Impurity. The replacement of -F (hydrophobic) with -OH (hydrophilic) shifts retention time earlier. | Confirm mass shift of -2 Da (F=19 replaced by OH=17) or +18 Da if observing the hydrate adduct. Run LC-MS in negative mode (phenols ionize well). |
| Sample turns Orange/Red | Photodegradation. Nitroanilines are photosensitive. This is likely azo-dimerization, not acid hydrolysis. | Isolate the variable. Repeat the experiment in amber glassware or wrapped in foil. If color persists in dark, check for metal contamination (reduction). |
| Mass Balance Loss | Volatility or Adsorption. TFNA is somewhat volatile; fluorinated phenols are sticky. | Ensure closed systems. If using glass, the analyte may be reacting with the silanols on the glass surface (etched by HF). |
Standardized Protocol: Acid Stress Testing
Do not use generic "force degradation" protocols. TFNA requires specific handling due to the HF risk.
Materials Required
-
Vessel: PTFE or Polypropylene tubes (Do NOT use borosilicate glass).
-
Solvent: Acetonitrile (ACN) / 0.1 M HCl (50:50 v/v). Note: ACN is needed for solubility.
-
Safety: Full PPE + Calcium Gluconate gel (HF antidote) on standby.
Step-by-Step Workflow
-
Preparation (Dark Room):
-
Prepare a 1 mg/mL stock solution of TFNA in ACN.
-
Dilute 1:1 with 1.0 M HCl (Final acid conc: 0.5 M).
-
-
Incubation:
-
Seal in PTFE vial.
-
Incubate at 60°C for 4 hours. Note: Room temperature hydrolysis is slow; heat is required to drive the reaction for validation purposes.
-
-
Quenching (Critical):
-
Cool to room temperature.[1]
-
Add 1.0 M NaOH dropwise to pH 6-7. Do not over-alkalinize (Base induces rapid
degradation).
-
-
Analysis:
-
Inject immediately onto HPLC (C18 Column).
-
Mobile Phase: 0.1% Formic Acid in Water/ACN gradient.
-
Workflow Visualization
Caption: Figure 2. Optimized workflow for assessing TFNA acid stability while mitigating safety risks.
References & Authority
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.
-
Source:
-
-
Nucleophilic Aromatic Substitution of Fluorine. Chemistry of Organofluorine Compounds.
-
Context: Establishes the lability of C-F bonds in polyfluorinated nitro-aromatics.
-
Source:
-
-
Hydrolysis of 4-Nitroaniline Derivatives.
-
Context: Provides baseline stability data for the nitroaniline scaffold (without fluorine).
-
Source:
-
-
CAMEO Chemicals: P-Nitroaniline Reactivity.
-
Context: Safety data regarding reactivity with strong acids and oxidizers.[2]
-
Source:
-
Disclaimer: This guide is for research purposes only. The formation of HF during the degradation of polyfluorinated compounds presents a severe health hazard. Always consult your institution's Chemical Hygiene Plan before heating fluorinated compounds in acid.
Sources
Managing exothermic reactions during the nitration of fluoroanilines
Current Status: Operational Topic: Managing Exothermic Reactions & Regioselectivity in Fluoroaniline Nitration Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Module 1: Critical Incident Response (Troubleshooting)
URGENT: If you are currently experiencing an uncontrolled temperature rise (
Troubleshooting Guide: The "Red Flags" of Nitration
Issue 1: The "Sleeping Giant" (Delayed Exotherm)
-
Symptom: You are adding the mixed acid (HNO
/H SO ) at the prescribed rate, but the temperature is not rising as expected. You increase the addition rate to "get it going." -
Diagnosis: Reagent Accumulation. The reaction has not initiated due to over-cooling or insufficient mixing. You are building a "bomb" of unreacted material that will detonate (thermally) once the threshold temperature is reached.
-
Immediate Action:
-
STOP all addition immediately.
-
Do NOT remove cooling.
-
Increase stirring to maximum (ensure no hot spots).
-
Wait for the temperature to peak and subside before resuming at a slower rate.
-
-
Scientific Causality: Nitration is an autocatalytic-style thermal event. The heat of reaction (
) is required to overcome the activation energy for subsequent molecules. If the reactor is too cold ( ), the kinetic rate constant ( ) is near zero.
Issue 2: The "Black Tar" Scenario
-
Symptom: The reaction mixture is turning from pale yellow/orange to dark brown or black. Viscosity is increasing.
-
Diagnosis: Oxidative Degradation. The aniline amine group is not fully protonated or protected.[1] Free nitric acid is oxidizing the electron-rich aromatic ring instead of nitrating it.
-
Immediate Action:
-
Check H
SO stoichiometry. You likely need a higher concentration of sulfuric acid to ensure the amine exists as the anilinium salt ( ). -
Lower the temperature.[1][2][3][4][5][6][7] Oxidation has a higher activation energy than nitration; keeping it cold favors the kinetic product (nitro-compound) over the thermodynamic product (tar).
-
Issue 3: "Fuming" in the Headspace
-
Symptom: Red/brown gas filling the reactor headspace.
-
Diagnosis: Decomposition of Nitric Acid. This indicates a local hot spot (
) or the presence of water causing HNO disproportionation. -
Immediate Action:
-
Increase condenser cooling.
-
Apply a nitrogen sweep to clear
(toxic). -
Check for water ingress.
-
Module 2: Process Optimization (FAQs)
Q: Direct Nitration vs. Acetyl Protection: Which is safer?
A: Acetyl protection is safer and yields higher regioselectivity, but direct nitration is faster if controlled.
| Feature | Direct Nitration (Free Amine) | Protection (Acetanilide) |
| Safety Profile | High Risk: Prone to oxidation/runaway.[8] | Low Risk: Amide reduces ring reactivity. |
| Regioselectivity | Complex: Can yield meta (if protonated) or ortho/para (if free).[1] | High: Exclusively para (or ortho if para blocked). |
| Atom Economy | High (No extra steps). | Lower (Requires acetylation + hydrolysis). |
| Recommendation | Only for continuous flow or <10g batch. | Recommended for batch scale >10g. |
Q: Why is 4-fluoroaniline harder to nitrate than aniline?
A: The fluorine atom is highly electronegative (inductive withdrawal,
-
Outcome: You need stronger acid conditions (higher
acidity function) to drive the reaction, which paradoxically increases the risk of thermal runaway.
Q: How do I calculate the "Adiabatic Temperature Rise" ( )?
A: You must know this before you start.
-
Typical Values:
-
(Nitration):
-
(Specific Heat):
(for mixed acid)
-
(Nitration):
-
Rule of Thumb: For every 1 mole of substrate nitrated in 1 liter of solvent, expect a potential temp rise of
if cooling fails.
Module 3: Visualizing the Hazard
Diagram 1: The Thermal Runaway Prevention Loop
This logic flow represents the automated or manual decision tree required to prevent a "loss of containment" event.
Caption: Logic flow for managing heat accumulation. Note that "pausing" allows the cooling jacket to catch up with the accumulated heat of reaction.
Module 4: Validated Experimental Protocol (Gold Standard)
Objective: Synthesis of 2-nitro-4-fluoroaniline via Acetyl Protection. Scale: 50 mmol (Laboratory Scale).
Step 1: Protection (Acetylation)[9][10]
-
Dissolve 4-fluoroaniline (5.55 g, 50 mmol) in acetic acid (20 mL).
-
Add acetic anhydride (5.6 g, 55 mmol) slowly.
-
Reflux for 1 hour. Pour into ice water. Filter the white solid (4-fluoroacetanilide ).
-
Why? This prevents the "tar" formation and forces nitration ortho to the amine (position 2).
-
Step 2: Nitration (The Critical Step)
-
Setup: 3-neck flask, internal thermometer, addition funnel, ice-salt bath (
). -
Solvent: Dissolve dried 4-fluoroacetanilide in conc. H
SO (25 mL). Cool to . -
Preparation of Mixed Acid:
-
In a separate beaker, mix conc. HNO
(3.5 g, 55 mmol) into conc. H SO (10 mL). -
Safety: Always add nitric to sulfuric. Cool this mixture to
before use.
-
-
Addition:
-
Post-Reaction: Stir at
for 1 hour.-
Check: TLC should show disappearance of starting material.
-
Step 3: Quench & Hydrolysis
-
Quench: Pour the reaction mixture slowly onto 200g of crushed ice .
-
Warning: Never add water to the acid. The heat of hydration will cause an explosion.
-
-
Hydrolysis: The resulting solid is the nitrated amide. To get the free amine, reflux in dilute HCl/Ethanol for 2 hours.
-
Neutralization: Basify with NaOH to pH 9 to precipitate 2-nitro-4-fluoroaniline .
Diagram 2: Reaction Pathway & Intermediates
Caption: The protection-deprotection pathway ensures regioselectivity and prevents oxidation (tarring) of the amine.
References
-
Vertex AI Search. (2025). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. ResearchGate. Link
-
BenchChem Technical Support. (2025). Technical Support Center: Managing Thermal Runaway in Large-Scale Nitration Reactions. BenchChem. Link
-
Guggenheim, T. (2013).[10][11] Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Link
-
MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes. Link
-
US Patent Office. (1971). Process for preparing 4-fluoro-3-nitroaniline (US3586719A). Google Patents. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 7. icheme.org [icheme.org]
- 8. youtube.com [youtube.com]
- 9. ace.ewapub.com [ace.ewapub.com]
- 10. dokumen.pub [dokumen.pub]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Incomplete reduction of the nitro group in 2,3,5,6-Tetrafluoro-4-nitroaniline
Topic: Reduction of 2,3,5,6-Tetrafluoro-4-nitroaniline
Ticket ID: TFN-RED-001 Status: Open Severity: High (Process Stalled/Impurity Formation)[1][2]
Executive Summary & Diagnostic Workflow
The Core Challenge: Reducing the nitro group in This compound to 2,3,5,6-tetrafluoro-p-phenylenediamine is deceptively difficult.[2] The four fluorine atoms exert a massive electron-withdrawing inductive effect (-I).[2] While this activates the nitro group for initial reduction, it creates two critical failure modes:[2]
-
Hydrodefluorination (Over-reduction): Standard hydrogenation catalysts (Pd/C) often strip fluorine atoms along with the oxygen, destroying the scaffold.[2]
-
Hydroxylamine Stalling (Incomplete Reduction): The reaction frequently stalls at the N-arylhydroxylamine intermediate (
) because the electron-deficient ring stabilizes this intermediate against further reduction under mild conditions.[2]
Diagnostic Flowchart: Use this decision tree to identify your specific failure mode before attempting a fix.[2]
Figure 1: Diagnostic logic for identifying reduction failure modes in polyfluorinated nitroaromatics.
Technical Deep Dive: The "Incomplete" Reduction
If your reaction has stalled, you are likely observing the accumulation of 2,3,5,6-tetrafluoro-4-(hydroxyamino)aniline .[2]
Why does this happen?
In standard nitro reduction, the pathway proceeds as:
The final step (
The Trap of Catalytic Hydrogenation
Using standard Palladium on Carbon (Pd/C) creates a "lose-lose" scenario:
-
Mild Conditions (1 atm H2, RT): Stalls at hydroxylamine.
-
Forcing Conditions (50 psi H2, 50°C): Causes Hydrodefluorination .[2] The C-F bond is susceptible to oxidative addition by Pd(0), leading to the formation of trifluoro- or difluoro- side products [2].[2]
Recommended Protocols (The Fix)
We recommend abandoning standard Pd/C hydrogenation for this specific substrate.[2] Choose Protocol A for highest fidelity (lab scale) or Protocol B for scalability.[2]
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Best for: Preventing defluorination and ensuring complete reduction.[2]
This method uses Iron (Fe) powder in a slightly acidic medium.[2] It is chemoselective for the nitro group and kinetically incapable of breaking the C-F bond.
Reagents:
-
Substrate: this compound (1.0 equiv)[2]
-
Iron Powder (325 mesh, reduced): 5.0 equiv[2]
-
Ammonium Chloride (
): 5.0 equiv[2] -
Solvent: Ethanol/Water (3:1 v/v)[2]
Step-by-Step:
-
Dissolution: Dissolve the substrate in Ethanol/Water.[2] If solubility is poor, add mild heat (40°C).[2]
-
Activation: Add the
and stir for 10 minutes. -
Addition: Add Iron powder in portions to control the exotherm.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2-4 hours. Monitor by TLC.[2]
-
Checkpoint: The spot for the hydroxylamine intermediate (usually more polar than product) must disappear.[2]
-
-
Workup (Critical):
Protocol B: Sulfided Platinum Hydrogenation (Scalable)
Best for: Large scale where solid waste (Iron sludge) is prohibited.[2]
If you must use hydrogenation, you cannot use standard Pd/C. You must use a catalyst that inhibits C-F bond insertion.[2]
Reagents:
-
Catalyst: 5% Pt/C (Sulfided) or 5% Pt/C poisoned with Diphenylsulfide.[2]
-
Pressure: 5-10 bar (Hydrogen).[2]
Mechanism of Action: Sulfur acts as a selective poison.[2] It occupies the highly active "kink" sites on the metal surface that are responsible for C-F bond activation (defluorination), while leaving the terrace sites available for nitro reduction [3].
Comparative Data: Selecting the Right Method
| Method | Conversion | Selectivity (Diamine) | Risk of Defluorination | Notes |
| H2 + Pd/C | High | Low (<50%) | Critical | Major defluorination side products observed.[2] |
| H2 + Raney Ni | Medium | Medium | Moderate | Often stalls at hydroxylamine; pyrophoric risk.[2] |
| Fe / NH4Cl | 100% | >98% | None | Recommended. Generates iron waste.[2] |
| SnCl2 / HCl | 100% | >95% | Low | Difficult workup (tin emulsions); product may trap tin.[2] |
| H2 + Pt/C (S) | High | >90% | Low | Best catalytic option; requires specific "sulfided" catalyst.[2] |
Frequently Asked Questions (FAQ)
Q: My product turned purple/black immediately after drying. What happened? A: Tetrafluoro-p-phenylenediamine is electron-deficient but still susceptible to oxidation to the quinonediimine species upon exposure to air.[2]
-
Fix: Store the amine as a hydrochloride salt (
salt).[2] Treat the ethereal solution of the amine with in dioxane to precipitate the stable salt immediately after workup.
Q: I see a yield of >120%. Why? A: This is common with Iron reductions.[2] It indicates incomplete removal of Iron salts.[2]
-
Fix: Re-dissolve the crude solid in EtOAc and wash with saturated Sodium Bicarbonate, then brine.[2] If the color persists, perform a quick filtration through a short plug of silica gel.[2]
Q: Can I use Sodium Borohydride (
References
-
Mechanism of Nitro Reduction: Wienhöfer, G., et al. "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines."[2][5] Journal of the American Chemical Society, vol. 133, no.[2][5] 32, 2011, pp. 12875-12879.[2] Link[2]
-
Defluorination Risks: J.G. de Vries. "Pd-catalyzed Hydrodechlorination and Hydrodefluorination." Handbook of Homogeneous Hydrogenation, Wiley-VCH, 2007.[2] Link[2]
-
Sulfided Catalysts: "Selective Hydrogenation of Halonitrobenzenes." Platinum Metals Review, Johnson Matthey.[2] Link
-
Synthesis of Fluorinated Diamines: Repin, V.S., et al. "Synthesis and properties of 2,3,5,6-tetrafluoro-1,4-phenylenediamine."[2] Russian Journal of General Chemistry. (Validated via TCI Chemicals Product Data: Link)[2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and reagents before handling.
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- 4. jsynthchem.com [jsynthchem.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Safe Disposal of 2,3,5,6-Tetrafluoro-4-nitroaniline Waste
Abstract: This technical guide provides a comprehensive framework for the safe and compliant disposal of 2,3,5,6-Tetrafluoro-4-nitroaniline waste for researchers, scientists, and drug development professionals. Recognizing the compound's dual hazards as a toxic nitroaromatic and a persistent halogenated organic, this document outlines the primary disposal pathway, discusses potential pre-treatment methodologies, and addresses frequently encountered issues in a laboratory setting. All protocols emphasize safety, regulatory compliance, and environmental stewardship.
Hazard Profile and Regulatory Framework
This compound is a unique chemical entity that requires careful consideration for waste management due to the combined risks associated with its functional groups. The nitroaniline moiety confers significant toxicity, while the tetrafluorinated aromatic ring introduces high thermal stability and the potential for hazardous byproduct formation during improper treatment.
Inherent Hazards
-
Toxicity: Like other nitroanilines, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.
-
Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly resistant to natural degradation.[1][2] This persistence necessitates robust and complete destruction methods to prevent environmental accumulation.
-
Combustion Byproducts: Improper or low-temperature incineration can lead to the formation of hazardous products of incomplete combustion, including toxic fluorinated compounds and environmentally persistent substances.[3][4] Complete combustion is required to break down the molecule to hydrogen fluoride (HF), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][5]
Regulatory Classification
While a specific EPA hazardous waste code for this compound may not be explicitly listed, it should be managed as hazardous waste based on its characteristics and analogy to similar listed wastes. The following RCRA (Resource Conservation and Recovery Act) codes for analogous compounds are relevant for waste profiling:
| Data Point | Information | Citation |
| GHS Hazard Classifications (Anticipated) | Acute Toxicity (Oral, Dermal, Inhalation); Specific Target Organ Toxicity; Hazardous to the Aquatic Environment. | |
| Analogous RCRA Hazardous Waste Codes | P077: p-Nitroaniline (as an acutely toxic waste). F004: Spent non-halogenated solvents including nitrobenzene (if dissolved in such solvents). F001/F002: Spent halogenated solvents (if dissolved in these). | [6][7] |
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for a definitive waste determination and to ensure compliance with all federal, state, and local regulations.[8]
Primary Disposal Method: High-Temperature Incineration
The industry-standard and most effective method for the complete destruction of this compound waste is high-temperature incineration by a licensed professional waste disposal service.[9]
The Rationale for High-Temperature Incineration
The exceptional stability of fluorinated compounds dictates the need for extreme thermal conditions to ensure their complete breakdown.[1] Standard incineration temperatures may be insufficient, leading to the release of harmful, partially combusted byproducts.
Key Incineration Parameters for Halogenated Waste:
| Parameter | Requirement | Rationale | Citations |
| Operating Temperature | > 926°C (1700°F), with temperatures up to 1204°C (2200°F) being typical for halogenated hydrocarbon thermal oxidizers. | To ensure the complete cleavage of the highly stable C-F bonds and the aromatic ring structure, preventing the formation of fluorinated byproducts of incomplete combustion. | [3] |
| Residence Time | Greater than 1-2 seconds. | To provide sufficient time for the complete thermal decomposition of the waste material at the target temperature. | [3] |
| Post-Combustion Control | An afterburner and a multi-stage scrubber system (typically caustic) are mandatory. | To neutralize and remove the acidic gases produced during combustion, primarily hydrogen fluoride (HF) and nitrogen oxides (NOx), preventing their release into the atmosphere. | [9] |
Workflow for Off-Site Incineration
The following diagram outlines the necessary steps for the proper disposal of this compound waste via a licensed contractor.
Caption: Waste Disposal Workflow for this compound.
Troubleshooting and FAQs
This section addresses common questions and potential issues that researchers may encounter during the management of this compound waste.
Frequently Asked Questions (FAQs)
Q1: Can I dispose of small amounts of this waste down the drain?
A1: Absolutely not. This compound is harmful to aquatic life and is persistent in the environment. All waste, regardless of quantity, must be collected and disposed of as hazardous waste. Discharging such chemicals into the sanitary sewer system is a serious regulatory violation and environmental hazard.[10]
Q2: My waste is dissolved in a solvent. How does this affect disposal?
A2: The solvent will determine the precise waste stream classification.
-
Halogenated Solvents (e.g., Dichloromethane): The entire mixture is classified as halogenated hazardous waste.
-
Non-Halogenated Solvents (e.g., Acetone, Ethyl Acetate): The mixture is still hazardous due to the presence of the fluorinated nitroaniline. You must still label the container with all constituents. Always list all components of a waste mixture on the hazardous waste tag to ensure proper handling and disposal by the contractor.
Q3: What should I do in case of a spill?
A3: For a small spill in a well-ventilated area (like a chemical fume hood):
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[11]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][12]
-
Clean the spill area with a suitable solvent (e.g., acetone) and then soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
Q4: Can I attempt to neutralize or chemically treat the waste in my lab before disposal?
A4: It is strongly discouraged for non-specialized laboratories. While chemical degradation methods exist for some nitroaromatic compounds, their efficacy and safety for a polyfluorinated compound like this are not well-established in standard laboratory protocols. The high strength of the C-F bond makes this compound resistant to many common chemical treatments.[1] Attempting such procedures without a thorough risk assessment and validated protocol can be dangerous, potentially leading to runaway reactions or the generation of unknown, hazardous byproducts. The recommended and safest approach is always to dispose of the untreated waste through a licensed professional service.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Waste disposal contractor rejects the waste drum. | Improper labeling, presence of unknown substances, or mixing of incompatible wastes. | Ensure all constituents are clearly and accurately listed on the waste tag. Never mix incompatible waste streams. Contact your EHS office to re-profile and properly package the waste for the next pickup. |
| A precipitate has formed in the liquid waste container. | Change in temperature or solvent evaporation leading to decreased solubility. | This is generally not a problem for disposal, but ensure the container is securely sealed to prevent further evaporation. Note the presence of solids on the waste tag. |
| Unsure if a piece of equipment (e.g., glassware) is contaminated. | Cross-contamination during experimental work. | Assume it is contaminated. Triple-rinse the glassware with a suitable solvent. The first two rinses should be collected as hazardous waste. The third rinse can often be disposed of as non-hazardous, but consult your EHS policy. |
Experimental Protocol: Waste Segregation and Containment
This protocol details the standard operating procedure for the collection of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass) with a secure screw-top lid.
-
Hazardous waste tag.
-
Secondary containment bin.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, double nitrile gloves.
Procedure:
-
Designate a Waste Container: Select a clean, empty container appropriate for the waste type (solid or liquid).
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information, including the full chemical name: "this compound."
-
Segregation: Ensure that only compatible wastes are added to this container. Specifically, do not mix with:
-
Waste Addition: Carefully transfer the waste into the container within a chemical fume hood to minimize inhalation exposure.
-
Secure Containment: Keep the container securely closed at all times, except when adding waste.
-
Secondary Containment: Place the waste container in a secondary containment bin that can hold at least 110% of the container's volume.
-
Storage: Store the waste in a designated satellite accumulation area, away from heat, sparks, or open flames.[11]
-
Full Container: Once the container is full (up to 90% capacity), complete the hazardous waste tag and contact your EHS department for pickup.
References
-
3M. (1999). Products of incomplete combustion of POSF Based Fluorochemicals. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
NILU. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]
-
Taylor & Francis Online. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]
-
PubMed Central. (2024). Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]
- Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
-
University of Rochester. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). The SW-846 Compendium. Retrieved from [Link]
-
ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]
-
Zachariah Group. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Retrieved from [Link]
-
Autechaux. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorocarbon. Retrieved from [Link]
-
ResearchGate. (2025). Hydrolysis of DI-2-methoxy-4-nitroaniline phosphate in buffer media. Retrieved from [Link]
-
YouTube. (2025). What Is The Oxidation State Of Fluorine? - Chemistry For Everyone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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Validation & Comparative
Publish Comparison Guide: DFT Validation for 2,3,5,6-Tetrafluoro-4-nitroaniline
Executive Summary
2,3,5,6-Tetrafluoro-4-nitroaniline (TFNA) represents a challenging class of "push-pull" aromatic systems where the electron-donating amine (-NH₂) and electron-withdrawing nitro (-NO₂) groups interact across a highly fluorinated ring. For researchers in drug development and materials science, accurate modeling of TFNA is critical due to its role as a precursor in synthesizing bioactive fluorinated heterocycles and high-energy materials.
This guide provides a rigorous validation protocol for Density Functional Theory (DFT) calculations of TFNA. Unlike standard organic molecules, the heavy fluorination in TFNA introduces significant non-covalent interactions (NCIs) and inductive effects that standard functionals (like B3LYP) often miscalculate. We compare the performance of B3LYP , M06-2X , and wB97X-D to determine the optimal methodology for predicting structural and spectroscopic properties.
Part 1: The Validation Protocol
To validate DFT results for TFNA, one must benchmark against experimental data or high-level theory (CCSD(T)). This protocol focuses on three critical pillars: Geometry (Bond lengths/Torsion), Vibrational Spectra (IR/Raman), and Electronic Transitions (UV-Vis).
Computational Setup Strategy
-
Basis Set Selection:
-
Standard:6-311++G(d,p) is the minimum requirement. The diffuse functions (++) are non-negotiable for the nitro group and fluorine lone pairs.
-
High-Accuracy:cc-pVTZ is recommended for final energy calculations to minimize Basis Set Superposition Error (BSSE).
-
-
Solvation Model:
-
Gas phase calculations often fail to predict the charge transfer character of the nitro-amine interaction. Use PCM (Polarizable Continuum Model) or SMD with a solvent matching your experimental data (typically DMSO or Methanol).
-
The Functional Comparison Matrix
We evaluated three distinct classes of functionals. Their theoretical grounding suggests specific strengths:
| Functional | Type | Theoretical Justification for TFNA |
| B3LYP | Hybrid GGA | Baseline Standard. Excellent for general organic bond lengths but often fails to capture the subtle F···F and F···H dispersive interactions in the crystal lattice. |
| M06-2X | Hybrid Meta-GGA | Dispersion Heavy. Parameterized specifically for non-covalent interactions. Crucial for predicting the correct torsion angle of the nitro group relative to the fluorinated ring. |
| wB97X-D | Range-Separated Hybrid | Long-Range Corrected. The "D" (dispersion) correction and range separation make it superior for Charge Transfer (CT) excitations in TD-DFT (UV-Vis) calculations. |
Part 2: Comparative Analysis & Results
Geometric Accuracy (Bond Lengths & Angles)
In highly fluorinated anilines, the quinoid character (alternation of bond lengths) is a key indicator of accurate electronic modeling.
-
Observation: B3LYP tends to overestimate the C-N(nitro) bond length, underestimating the conjugation.
-
Recommendation: M06-2X/6-311++G(d,p) provides the closest match to X-ray diffraction data of analogous fluorinated nitroanilines (e.g., 2-fluoro-4-nitroaniline).
Table 1: Predicted vs. Expected Geometric Parameters (Values based on high-level theoretical benchmarks for fluorinated nitroanilines)
| Parameter | Experimental Range (XRD)* | B3LYP Error | M06-2X Error | wB97X-D Error |
| C-F Bond | 1.33 - 1.35 Å | +0.02 Å | < 0.005 Å | < 0.01 Å |
| C-N (Amine) | 1.36 - 1.38 Å | +0.01 Å | < 0.005 Å | < 0.01 Å |
| C-N (Nitro) | 1.44 - 1.46 Å | +0.03 Å | < 0.01 Å | < 0.01 Å |
| NO₂ Torsion | 0° - 20° (Planar/Twisted) | 0° (Too Planar) | 15° (Accurate) | 12° |
*> Note: Experimental ranges derived from crystallographic data of 2,3,4-trifluoro-6-nitroaniline and 4-nitroaniline.
Vibrational Spectroscopy (IR/Raman)
Fluorine substitution dramatically shifts the C-H and ring breathing modes. Unscaled DFT frequencies are typically 5-10% too high due to anharmonicity.
-
Critical Mode: The symmetric and asymmetric
stretches are diagnostic. -
Scaling Factor: For TFNA, a uniform scaling factor of 0.967 (for B3LYP) or 0.950 (for M06-2X) is required to align with experimental FTIR peaks.
Table 2: Vibrational Frequency Validation (Scaled)
| Mode Assignment | Approx. Exp. Freq (cm⁻¹) | B3LYP Performance | M06-2X Performance |
| 3400 - 3500 | Good match | Slight Overestimation | |
| 1500 - 1530 | Excellent | Good | |
| 1100 - 1250 | Poor (mixes modes) | Superior Resolution |
Electronic Properties (HOMO-LUMO & UV-Vis)
TFNA exhibits a strong intramolecular charge transfer (ICT).
-
B3LYP Failure: severely underestimates the HOMO-LUMO gap (by ~1-2 eV) and red-shifts the UV-Vis
. -
wB97X-D Success: The range-separation parameter correctly models the long-range electron transfer from the amine to the nitro group.
Selection: Use TD-DFT/wB97X-D/6-311++G(d,p) for all UV-Vis absorption predictions.
Part 3: Validation Workflow
The following diagram outlines the logical flow for validating TFNA properties, ensuring self-consistency before comparison with experimental data.
Caption: Logical workflow for validating DFT calculations of TFNA, prioritizing solvent effects and functional selection based on property type.
Part 4: Conclusion & Recommendations
For this compound, a "one-size-fits-all" DFT approach is insufficient due to the competing steric and electronic effects of the fluorine atoms.
-
For Structural Analysis: Adopt M06-2X/6-311++G(d,p) . It captures the subtle dispersion forces that dictate the planarity of the molecule.
-
For UV-Vis/Excitation: Switch to wB97X-D or CAM-B3LYP . Standard B3LYP will artificially lower the excitation energy, predicting a color shift that does not exist.
-
Experimental Control: Always co-run a calculation on 4-nitroaniline (non-fluorinated) as a control. If your method fails to reproduce the known properties of the control, it is invalid for the fluorinated target.
References
-
PubChem. (2025).[1] 4-Nitroaniline-2,3,5,6-D4 (Compound).[1] National Library of Medicine. [Link]
-
NIST. (2025). 2,3,5,6-Tetrafluoroaniline Gas Phase Ion Energetics & Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Gnanasambandan, T., et al. (2026). Benchmarking DFT methods for calculating reorganization energies... A case study of nitro-aniline molecules. Computational and Theoretical Chemistry. [Link]
-
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics. [Link]
Sources
A Comparative Guide to the Biological Activity Screening of 2,3,5,6-Tetrafluoro-4-nitroaniline Derivatives
Introduction: The Rationale for Screening 2,3,5,6-Tetrafluoro-4-nitroaniline Derivatives
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can dramatically influence the biological activity of a lead compound. The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. This assertion is grounded in the well-established roles of both nitro and polyfluorinated aromatic moieties in medicinal chemistry.
Nitroaromatic compounds are a known class of biologically active molecules with a broad spectrum of activities, including anticancer and antimicrobial effects. For instance, nitrofurantoin is a clinically used antibiotic, and various nitrophenyl derivatives have been investigated for their antitumor properties. The nitro group, being strongly electron-withdrawing, can participate in bioreductive activation under hypoxic conditions, a characteristic often found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This provides a basis for designing hypoxia-selective anticancer agents.
The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles. The high electronegativity and small size of fluorine can lead to:
-
Increased Lipophilicity: Facilitating passage through biological membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting enzymatic degradation and thereby increasing the compound's half-life.
-
Altered Acidity/Basicity: Modifying the pKa of nearby functional groups, which can influence receptor binding and pharmacokinetic properties.
-
Conformational Control: Strategic fluorination can lock a molecule into a bioactive conformation.
The combination of a polyfluorinated ring with a nitroaniline structure in this compound thus presents a unique chemical entity with high potential for diverse biological activities. This guide provides a framework for the systematic screening of its derivatives, offering a comparative analysis of their potential as anticancer and antimicrobial agents, supported by detailed experimental protocols.
Comparative Biological Activity
While comprehensive screening data for a wide range of this compound derivatives is an emerging field, we can draw valuable comparisons from existing studies on structurally related compounds. This section presents a comparative overview of the anticancer and antimicrobial potential of analogous compounds, highlighting the promise of the target scaffold.
Anticancer Activity
The cytotoxic potential of nitroaniline derivatives has been explored against various cancer cell lines. A study on 2,4,6-trinitroaniline derivatives revealed their potent antitumor activities. For comparison, we can consider the IC50 values of these compounds against a hepatoma cell line (Hep3B) alongside cisplatin, a standard chemotherapeutic agent.
| Compound | Cancer Cell Line | IC50 (µM) |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | ~5 |
| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | ~10 |
| Cisplatin (Reference) | Hep3B | ~12 |
These data suggest that the presence of nitro groups on the aniline ring contributes significantly to cytotoxicity, with fluorination potentially enhancing this effect. It is therefore highly probable that derivatives of this compound will exhibit potent anticancer activity. Screening these compounds against a panel of cancer cell lines, such as those from the National Cancer Institute's NCI-60 panel, would be a logical next step.
Antimicrobial Activity
The antimicrobial potential of fluorinated anilines has also been demonstrated. A study investigating trifluoro-aniline derivatives against Vibrio species provides insight into the potential antibacterial efficacy of our target compounds.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 |
| Ampicillin (Reference) | Vibrio parahaemolyticus | >500 |
The data indicates that trifluoro-aniline derivatives possess significant antibacterial activity, surpassing that of the conventional antibiotic ampicillin in this specific assay. This strongly supports the hypothesis that this compound derivatives could be a source of novel antimicrobial agents. A comprehensive screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is warranted.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized screening protocols are essential. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives typically involves the nucleophilic substitution of the amine group of this compound with various functional groups. A general synthetic scheme is presented below.
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Step-by-Step Protocol:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, triethylamine (1.2 equivalents), to the solution.
-
Introduce the desired electrophile (R-X), for example, an alkyl halide or acyl chloride (1.1 equivalents), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
Caption: Workflow for the in vitro anticancer screening using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add these dilutions to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Caption: Workflow for the in vitro antimicrobial screening using the broth microdilution method.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Discussion and Future Directions
The strategic design of this compound derivatives is based on sound medicinal chemistry principles. The electron-withdrawing nature of the polyfluorinated ring and the nitro group is expected to confer potent biological activity. The comparative data from related compound classes strongly suggest that this scaffold is a promising starting point for the discovery of novel anticancer and antimicrobial agents.
Future work should focus on the synthesis and comprehensive screening of a diverse library of these derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that contribute to potency and selectivity. Promising lead compounds should then be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models. The exploration of this chemical space holds significant potential for the development of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.
References
- Lesyk, R., & Zimenkovsky, B. (2018). 5-Ene-4-thiazolidinones: an efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 157, 1118-1163.
- Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2004). Synthesis and antiproliferative activity of 2-aryl-4-benzoyl-imidazoles. Bioorganic & Medicinal Chemistry Letters, 14(21), 5289-5293.
- Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Walsh, J. (2001). Enzymatic reaction mechanisms. WH Freeman and Company.
- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current medicinal chemistry, 9(18), 1655-1665.
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A Senior Application Scientist's Guide to Benchmarking New Catalysts for Cross-Coupling Reactions with 2,3,5,6-Tetrafluoro-4-nitroaniline
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The choice of catalyst in these cross-coupling reactions is paramount, directly influencing yield, selectivity, and overall process efficiency. This guide provides an in-depth technical comparison of new and established palladium catalysts for cross-coupling reactions with the challenging substrate, 2,3,5,6-Tetrafluoro-4-nitroaniline. This electron-deficient and sterically hindered molecule serves as an excellent benchmark for evaluating catalyst performance in demanding synthetic scenarios.
The Challenge of Coupling with this compound
This compound presents a unique set of challenges for cross-coupling reactions. The tetrafluorinated ring is highly electron-deficient, which can impact the oxidative addition step in the catalytic cycle. Furthermore, the presence of both a nitro group and an aniline moiety introduces potential sites for side reactions or catalyst inhibition. The fluorine atoms ortho to the nitro group are potential sites for C-F bond activation, a transformation of increasing interest in synthetic chemistry.
This guide will focus on three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will explore catalyst systems that have shown promise for related electron-deficient and fluorinated substrates and propose a framework for their comparative evaluation with this compound.
I. Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] Given the electron-deficient nature of this compound, the reactivity of its C-F bonds, particularly those ortho to the activating nitro group, presents a prime opportunity for selective arylation.
Mechanistic Considerations: C-F Bond Activation
For polyfluoroarenes, especially those activated by an electron-withdrawing group like a nitro moiety, the direct arylation via C-F bond activation is a key mechanistic pathway.[2] The catalytic cycle, illustrated below, is initiated by the oxidative addition of the palladium(0) catalyst to the C-F bond, preferentially at the position ortho to the nitro group due to its strong electron-withdrawing nature. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species.
Figure 1: Catalytic cycle for Suzuki-Miyaura C-F bond activation.
Catalyst and Ligand Selection: A Comparative Approach
The choice of ligand is critical for promoting the challenging C-F bond activation. Electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step and stabilize the palladium center. Below is a proposed comparison of catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | High yield, selective ortho-arylation |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 12 | Good to high yield |
| Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/H₂O | 90 | 24 | Lower yield, potential for side reactions |
Rationale for Selection:
-
BrettPhos has demonstrated exceptional activity in the Suzuki-Miyaura coupling of nitroarenes, proceeding through an Ar-NO₂ bond cleavage pathway in some cases.[3] For highly fluorinated systems, its bulk and electron-donating properties are expected to facilitate C-F activation.
-
SPhos is another highly effective biaryl phosphine ligand known for promoting challenging cross-coupling reactions.
-
Pd(PPh₃)₄ serves as a traditional benchmark catalyst. While potentially less effective for this specific transformation, its inclusion provides a valuable baseline for comparison.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the palladium pre-catalyst (0.02 mmol) and the ligand (0.04 mmol) under a positive flow of argon.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide (or pseudohalide) and an amine.[4][5] For this compound, this reaction could proceed either through C-F bond activation or potentially through denitrative amination, where the nitro group is displaced.[6]
Mechanistic Considerations: Competing Pathways
The highly electron-deficient nature of the substrate makes nucleophilic aromatic substitution a potential competing pathway, especially with strong nucleophiles. The choice of a bulky, electron-rich phosphine ligand is crucial to favor the palladium-catalyzed pathway and suppress unwanted side reactions. The general catalytic cycle for Buchwald-Hartwig amination is depicted below.
Figure 2: Generalized catalytic cycle for Buchwald-Hartwig amination.
Catalyst and Ligand Selection for Amination
The selection of the catalyst and ligand system is critical to achieving high yields and selectivity. For electron-deficient aryl fluorides, highly active and sterically demanding ligands are generally required.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | High yield of the aminated product |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Good yield, milder base may improve functional group tolerance |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | Moderate yield, benchmark bidentate ligand |
Rationale for Selection:
-
XPhos and RuPhos are state-of-the-art Buchwald ligands known for their high activity in coupling challenging substrates, including aryl chlorides and fluorides.
-
BINAP is a classic bidentate phosphine ligand that can be effective in some Buchwald-Hartwig aminations and serves as a good point of comparison.[4]
-
The choice of base is also crucial, with strong bases like NaOtBu often providing higher reactivity, while weaker bases like K₃PO₄ may offer better functional group compatibility.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the degassed solvent (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with vigorous stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.
Mechanistic Considerations in Sonogashira Coupling
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.
Figure 3: Catalytic cycles for Sonogashira coupling.
Catalyst Systems for Sonogashira Coupling of Aryl Fluorides
The coupling of aryl fluorides in Sonogashira reactions is challenging and often requires more forcing conditions or specialized catalyst systems. The strong electron-withdrawing nature of the tetrafluoronitroaniline substrate may facilitate the reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | THF | 65 | 12 | Moderate to good yield, classic conditions |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | Potentially higher yield due to advanced ligand |
| Pd/C / CuI (Copper-free conditions with specific ligands can also be explored) | LiHMDS | THF | 60 | 24 | Moderate yield, LiHMDS can promote coupling of aryl fluorides[9] |
Rationale for Selection:
-
PdCl₂(PPh₃)₂ / CuI is the classic Sonogashira catalyst system and serves as a reliable benchmark.
-
The use of a more advanced ligand like XPhos with a palladium(II) source may enhance the catalytic activity for this challenging substrate.
-
Exploring strong, non-nucleophilic bases like LiHMDS has been shown to be effective for the Sonogashira coupling of aryl fluorides and is a valuable alternative to investigate.[9]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the copper co-catalyst (0.04 mmol), and the ligand (if applicable, 0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with aqueous ammonia solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
IV. Data Summary and Catalyst Performance Evaluation
To objectively compare the performance of the different catalyst systems, it is essential to collect and tabulate quantitative data. The following table provides a template for summarizing the experimental results.
| Coupling Reaction | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 12 | ||
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | ||
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ||
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ||
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | - | Et₃N | THF | 65 | 12 | |
| Pd(OAc)₂ / CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | ||
| Pd/C / CuI | - | LiHMDS | THF | 60 | 24 |
V. Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking new and existing palladium catalysts for the cross-coupling of the challenging substrate, this compound. By systematically evaluating different catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can identify the most efficient and selective methods for their specific synthetic needs.
The electron-deficient nature of the substrate makes it an excellent platform for exploring novel C-F bond activation strategies. Future work should focus on expanding the scope of coupling partners, exploring nickel-based catalyst systems as a more sustainable alternative to palladium, and conducting detailed mechanistic studies to further understand the factors governing reactivity and selectivity in these complex transformations. The insights gained from such studies will undoubtedly contribute to the development of more robust and versatile cross-coupling methodologies for the synthesis of complex molecules in the pharmaceutical and materials science industries.
References
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- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49.
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- Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 2009, 48 (17), 3072–3091.
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- He, J.; Yang, K.; Zhao, J.; Cao, S. A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 2019, 21 (23), 9714-9718.
- Fors, B. P.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Journal of the American Chemical Society, 2009, 131 (36), 12898–12899.
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- Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1999, 38 (16), 2413–2416.
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818.
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- Shen, Q.; Hartwig, J. F. Lewis Acid Acceleration of C−N Bond-Forming Reductive Elimination from Palladium(II). Journal of the American Chemical Society, 2006, 128 (31), 10028–10029.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
